molecular formula C6H6N4S B2482065 Thiazolo[4,5-b]pyridine,2-hydrazinyl- CAS No. 152170-31-5

Thiazolo[4,5-b]pyridine,2-hydrazinyl-

Cat. No.: B2482065
CAS No.: 152170-31-5
M. Wt: 166.2
InChI Key: SYZGIEWUXWLMJD-UHFFFAOYSA-N
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Description

Thiazolo[4,5-b]pyridine,2-hydrazinyl- is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This fusion results in a bicyclic scaffold that is of significant interest in medicinal chemistry due to its potential biological activities. The presence of multiple reactive sites in this compound allows for extensive functionalization, making it a versatile building block for the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[4,5-b]pyridine,2-hydrazinyl- typically involves the annulation of a pyridine ring to a thiazole core. One common method starts with thiazole or thiazolidine derivatives, which undergo cyclization reactions to form the fused bicyclic structure. For instance, the reaction of hydrazonoyl halides with thiazole derivatives in the presence of ethanol and triethylamine can yield the desired compound .

Industrial Production Methods: Industrial production of thiazolo[4,5-b]pyridine,2-hydrazinyl- may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions such as temperature, solvent, and catalysts is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Thiazolo[4,5-b]pyridine,2-hydrazinyl- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted thiazolo[4,5-b]pyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of thiazolo[4,5-b]pyridine,2-hydrazinyl- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects. For instance, some derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation, thereby exerting antitumor effects . The exact pathways and molecular targets can vary depending on the specific derivative and its functional groups .

Comparison with Similar Compounds

Properties

IUPAC Name

[1,3]thiazolo[4,5-b]pyridin-2-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c7-10-6-9-5-4(11-6)2-1-3-8-5/h1-3H,7H2,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZGIEWUXWLMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(S2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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